BTK Binding Affinity and Cellular Potency Differentiate BIIB068 from Covalent Comparators
BIIB068 demonstrates potent biochemical inhibition of BTK with an IC50 of 1 nM and a dissociation constant (Kd) of 0.3 nM [1]. This affinity places BIIB068 among the most potent BTK inhibitors characterized to date. For reference, ibrutinib exhibits an IC50 of 0.5–1.5 nM [2], acalabrutinib 3.0–5.1 nM [2], zanubrutinib 0.3 nM [2], and evobrutinib 8.9–37.9 nM . In a more physiologically relevant human whole‑blood assay measuring BTK phosphorylation, BIIB068 achieves an IC50 of 0.12 µM (120 nM), confirming robust cellular target engagement [1]. Comparative whole‑blood potency data for covalent inhibitors are not uniformly available, but BIIB068’s reversible mechanism ensures that cellular activity is not confounded by irreversible covalent trapping artifacts.
| Evidence Dimension | BTK inhibitory potency (biochemical IC50 and Kd) |
|---|---|
| Target Compound Data | IC50 = 1 nM; Kd = 0.3 nM |
| Comparator Or Baseline | Ibrutinib: IC50 ≈0.5–1.5 nM; Acalabrutinib: IC50 ≈3.0–5.1 nM; Zanubrutinib: IC50 ≈0.3 nM; Evobrutinib: IC50 ≈8.9–37.9 nM |
| Quantified Difference | BIIB068 Kd (0.3 nM) is comparable to or better than most comparators; notably, BIIB068 is >8‑fold more potent than evobrutinib and approximately equipotent to the most potent covalent inhibitors |
| Conditions | Biochemical enzyme assays using recombinant human BTK; Kd determined via KinomeScan profiling |
Why This Matters
For assay development and mechanism‑of‑action studies, BIIB068 offers a highly potent yet reversible BTK inhibition profile, allowing researchers to distinguish between reversible target engagement and irreversible covalent modification.
- [1] Ma, B.; Bohnert, T.; Metrick, C. M.; Marcotte, D. J.; et al. Discovery of BIIB068: A Selective, Potent, Reversible Bruton's Tyrosine Kinase Inhibitor as an Orally Efficacious Agent for Autoimmune Diseases. J. Med. Chem. 2020, 63 (21), 12526–12541. DOI: 10.1021/acs.jmedchem.0c00702 View Source
- [2] Ran, F.; Liu, Y.; Xu, Z.; et al. Recent Progress of Irreversible BTK Inhibitors. PMC8783859, Table 1. 2022. DOI: 10.3390/ijms23010274 View Source
